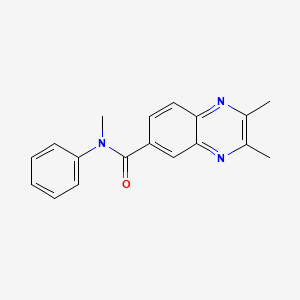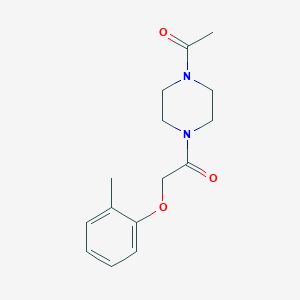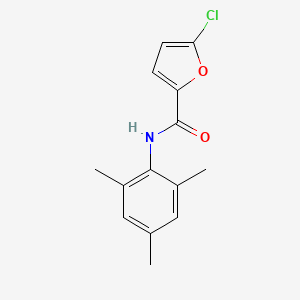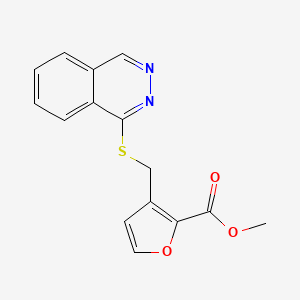
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide, commonly known as TPQA, is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. TPQA is a heterocyclic compound that contains a quinoxaline ring system with a phenyl and carboxamide functional group.
作用机制
The mechanism of action of TPQA is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as DNA and proteins. TPQA has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. TPQA has also been shown to inhibit the replication of viruses by interacting with viral proteins and RNA.
Biochemical and Physiological Effects
TPQA has been shown to have various biochemical and physiological effects on living organisms. In vitro studies have shown that TPQA can induce oxidative stress and DNA damage in cancer cells. TPQA has also been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases. In vivo studies have shown that TPQA can reduce tumor growth in animal models and improve the survival rate of infected animals.
实验室实验的优点和局限性
TPQA has several advantages for lab experiments, including its high stability, solubility, and fluorescence properties. TPQA is also relatively easy to synthesize and purify. However, TPQA has some limitations, including its toxicity and potential side effects on living organisms. TPQA also has limited water solubility, which can affect its bioavailability and pharmacokinetics.
未来方向
Future research on TPQA could focus on its potential applications in drug discovery, material science, and environmental monitoring. In drug discovery, TPQA could be further studied for its anticancer, antiviral, and antimicrobial activities. TPQA could also be used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, TPQA could be used as a building block for the synthesis of new materials with unique optical and electronic properties. In environmental monitoring, TPQA could be used as a fluorescent probe for the detection of metal ions and other pollutants in water and soil samples.
Conclusion
In conclusion, TPQA is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. TPQA has been shown to exhibit antitumor, antiviral, and antimicrobial activities, and has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Future research on TPQA could focus on its potential applications in drug discovery, material science, and environmental monitoring.
合成方法
TPQA can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis of TPQA involves the reaction between 2,3-dimethylquinoxaline and phenyl isocyanate in the presence of a catalyst, followed by the addition of acetic anhydride and triethylamine. The final product is obtained after purification using column chromatography.
科学研究应用
TPQA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TPQA has been shown to exhibit antitumor, antiviral, and antimicrobial activities. TPQA has also been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. In material science, TPQA has been used as a precursor for the synthesis of conducting polymers and as a sensitizer for dye-sensitized solar cells.
属性
IUPAC Name |
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-13(2)20-17-11-14(9-10-16(17)19-12)18(22)21(3)15-7-5-4-6-8-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPIXLWFSDSNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide](/img/structure/B7471631.png)


![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)
![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)

![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)
![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)